N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 2-(methylsulfanyl)benzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and the development of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar structure but lacks the oxadiazole ring.
1,3,4-Thiadiazole Derivatives: Similar heterocyclic structure but with sulfur instead of oxygen in the ring.
Benzamide Derivatives: Similar amide functional group but different substituents on the aromatic ring.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is unique due to the presence of both the oxadiazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQDHISKNQPQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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